10-Vinyl-19-norpregn-4-ene-3,20-dione
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Overview
Description
10-Vinyl-19-norpregn-4-ene-3,20-dione, also known as norgestrel, is a synthetic progestin hormone used in oral contraceptives. It was first synthesized in the 1960s and has since become a widely used contraceptive worldwide. In addition to its contraceptive properties, norgestrel has also been studied for its potential use in treating various medical conditions.
Mechanism Of Action
Norgestrel works by binding to the progesterone receptor in the body, which leads to a decrease in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels. This, in turn, inhibits ovulation and thickens cervical mucus, making it difficult for sperm to reach the egg.
Biochemical And Physiological Effects
Norgestrel has been shown to have a number of biochemical and physiological effects on the body. It has been shown to decrease LH and FSH levels, inhibit ovulation, and thicken cervical mucus. It has also been shown to decrease the thickness of the endometrial lining, which can help to prevent implantation of a fertilized egg.
Advantages And Limitations For Lab Experiments
Norgestrel has a number of advantages and limitations for use in lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. It is also relatively easy to synthesize and has a long shelf life. However, one limitation is that it is primarily used as a contraceptive, which may limit its use in certain types of experiments.
Future Directions
There are a number of potential future directions for research on 10-Vinyl-19-norpregn-4-ene-3,20-dione. One area of interest is its potential use in treating various medical conditions, including endometriosis, dysfunctional uterine bleeding, and polycystic ovary syndrome. Another area of interest is its potential use as a male contraceptive, which is currently an area of active research. Additionally, there is ongoing research into the development of new progestin compounds with improved efficacy and fewer side effects.
Synthesis Methods
Norgestrel can be synthesized from testosterone through a series of chemical reactions. The first step involves converting testosterone to 19-nortestosterone, which is then converted to 10-vinyl-19-norprogesterone. The final step involves oxidizing 10-vinyl-19-norprogesterone to form 10-Vinyl-19-norpregn-4-ene-3,20-dione.
Scientific Research Applications
Norgestrel has been extensively studied for its contraceptive properties. It works by inhibiting ovulation and thickening cervical mucus, making it difficult for sperm to reach the egg. In addition to its contraceptive properties, 10-Vinyl-19-norpregn-4-ene-3,20-dione has also been studied for its potential use in treating various medical conditions, including endometriosis, dysfunctional uterine bleeding, and polycystic ovary syndrome.
properties
CAS RN |
13258-85-0 |
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Product Name |
10-Vinyl-19-norpregn-4-ene-3,20-dione |
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(8S,9S,10S,13S,14S,17S)-17-acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O2/c1-4-22-12-9-16(24)13-15(22)5-6-17-19-8-7-18(14(2)23)21(19,3)11-10-20(17)22/h4,13,17-20H,1,5-12H2,2-3H3/t17-,18+,19-,20-,21+,22-/m0/s1 |
InChI Key |
VFNRBPBEOXXVPX-GCOBIYGJSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C=C)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C=C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C=C)C |
Origin of Product |
United States |
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